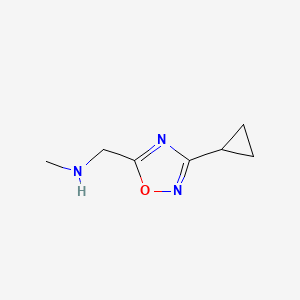

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

描述

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 3-position and an N-methylmethanamine moiety at the 5-position. Its molecular formula is C₇H₁₂N₃O, with a hydrochloride salt form (CAS: 1638612-73-3) having the formula C₇H₁₂ClN₃O and a molecular weight of 189.64 g/mol . This compound is utilized in medicinal chemistry as a building block, evidenced by its inclusion in pharmacological studies, such as antimalarial drug repositioning efforts .

属性

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-8-4-6-9-7(10-11-6)5-2-3-5/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYMIZJTYJBFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649250 | |

| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036471-29-0 | |

| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Oxadiazole Ring

The synthesis begins with the reaction of a suitable hydrazine derivative with a carbonyl compound to form an intermediate that undergoes cyclization to yield the oxadiazole ring. The general reaction scheme can be outlined as follows:

$$

\text{Hydrazine} + \text{Carbonyl} \rightarrow \text{Oxadiazole Intermediate}

$$

- Temperature: Typically maintained at room temperature to moderate heating (up to 80°C).

- Solvent: Common solvents include ethanol or acetonitrile.

N-Methylation

Once the oxadiazole is formed, N-methylation can be performed using methyl iodide as follows:

$$

\text{Oxadiazole Intermediate} + \text{Methyl Iodide} \rightarrow 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

$$

- Base: Potassium carbonate is often used to deprotonate the nitrogen and facilitate alkylation.

- Temperature: Reactions are typically conducted at elevated temperatures (60–70°C) for several hours.

Purification

After completion of the reaction, the crude product is purified using:

- Column Chromatography : Utilizing silica gel with a gradient elution system (e.g., hexane/ethyl acetate).

| Solvent Ratio | Description |

|---|---|

| 10:1 | Initial elution to remove non-polar impurities |

| 1:3 | Final elution to isolate the target compound |

The overall yield of this compound varies based on reaction conditions but typically ranges from 50% to 80%. Characterization of the final product can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.

| Technique | Details |

|---|---|

| ^1H NMR | Chemical shifts indicative of protons in different environments |

| ^13C NMR | Carbon environments confirming oxadiazole and cyclopropyl structures |

The preparation of this compound involves a systematic approach that includes oxadiazole formation followed by N-methylation. Careful control over reaction conditions is essential for optimizing yield and purity. Future studies may explore alternative synthetic routes or modifications to enhance biological activity or applicability in pharmacological contexts.

化学反应分析

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly as a pharmaceutical agent. Its oxadiazole moiety is known for various pharmacological properties, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Recent studies indicate that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Research has demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. For instance, compounds similar to 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The specific mechanism often involves the inhibition of pro-inflammatory cytokines .

Agricultural Applications

In agricultural science, the compound's potential as a pesticide or herbicide is being investigated due to its unique chemical structure.

Pesticidal Properties

Research into similar compounds has shown that oxadiazoles can act as effective pesticides. They may disrupt metabolic pathways in pests, leading to their death while being less harmful to non-target species . Field trials are necessary to evaluate the efficacy and safety of this compound in real-world agricultural settings.

Materials Science

The compound's unique structural properties may lend themselves to applications in materials science, particularly in the development of new polymers or coatings.

Polymer Synthesis

Oxadiazole-containing polymers are known for their thermal stability and mechanical strength. Incorporating this compound into polymer matrices could enhance their properties for use in high-performance applications such as aerospace or automotive components .

Coatings

The compound may also be explored for use in surface coatings that require specific chemical resistance or durability. Its incorporation into coating formulations could provide enhanced protective qualities against environmental degradation .

作用机制

The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

相似化合物的比较

Structural and Electronic Modifications

- Cyclopropyl vs. Cycloheptyl ( vs. 4) : Replacing cyclopropyl with cycloheptyl increases molecular weight by ~117 g/mol, significantly enhancing lipophilicity (logP). This substitution may improve membrane permeability but reduce solubility in aqueous media .

- Aromatic vs. Aliphatic Substituents ( vs. 4) : The benzyl group in 1-(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine introduces aromaticity, enabling π-π stacking interactions with biological targets, whereas the cyclopropyl group prioritizes steric effects and metabolic resistance .

Pharmacological Implications

- Hydrochloride Salt () : The hydrochloride form of the parent compound improves aqueous solubility, a critical factor for bioavailability in drug formulations .

- Trifluoroacetamide Derivative () : The trifluoroacetamide group in (S)-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl)-2,2,2-trifluoroacetamide introduces strong electronegativity, which may enhance interactions with polar residues in enzyme active sites, as supported by NMR and mass spectrometry data .

- Antimalarial Potential (): Derivatives like N-(1-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) phenethyl) piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine demonstrate the scaffold’s utility in drug discovery, though specific activity data for the parent compound remain undisclosed .

生物活性

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, also known as a cyclopropyl oxadiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential implications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is , and it is characterized by a cyclopropyl group attached to an oxadiazole ring and a methylmethanamine moiety. Its IUPAC name is this compound hydrochloride. The molecular structure is represented as follows:

This compound has been studied for its potential role as an NLRP3 inflammasome inhibitor. This mechanism is particularly relevant in the context of inflammatory diseases. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory responses, particularly in conditions such as obesity and metabolic syndrome.

Key Findings from Recent Studies

- Inflammation Modulation : In a study evaluating various oxadiazole derivatives, compounds similar to this compound demonstrated the ability to inhibit NLRP3-dependent pyroptosis in human macrophages. This inhibition was quantified as a reduction of IL-1β release by approximately 35.5% at a concentration of 10 µM .

- Cardioprotective Effects : Further research indicated that derivatives like INF200 (related to this compound) significantly improved cardiac function in animal models subjected to high-fat diet-induced metaflammation. The compound reduced systemic inflammation and improved glucose and lipid profiles while mitigating myocardial ischemia/reperfusion injury .

Case Study 1: NLRP3 Inhibition

A recent study focused on the structural optimization of NLRP3 inhibitors revealed that compounds similar to the oxadiazole derivative effectively reduced inflammation markers in vitro and in vivo models. Specifically, treatment with these compounds led to significant decreases in inflammatory cytokines and improved metabolic parameters in obese rat models .

Case Study 2: Cardiovascular Health

In another investigation involving metabolic syndrome models, researchers found that administering related oxadiazole derivatives resulted in decreased cardiac dysfunction indicators such as BNP levels and improved hemodynamic parameters post-ischemia . These findings suggest that compounds like this compound could be pivotal in developing therapies for cardiometabolic diseases.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of selected compounds related to the oxadiazole class:

常见问题

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites on the oxadiazole ring .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。